molecular formula C24H31NO5S B1662602 A 80426 Mesylate CAS No. 152148-64-6

A 80426 Mesylate

Cat. No. B1662602
M. Wt: 445.6 g/mol
InChI Key: RKQPEIGWZATOHW-FYZYNONXSA-N
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Description

A 80426 Mesylate is a high affinity α2-adrenoceptor antagonist and selective 5-HT uptake inhibitor . It displays low affinity at a variety of structurally homologous GPCRs . The chemical name is N-Methyl-N-[[ (1 R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-6-benzofuranethanamine mesylate .


Synthesis Analysis

The synthesis and pharmacological characterization of A-80426 Mesylate has been described in a study by Meyer et al . It was developed as a putative novel antidepressant combining α-2 antagonism with 5-HT uptake inhibition .


Molecular Structure Analysis

The molecular weight of A 80426 Mesylate is 445.57 . The chemical formula is C23H27NO2.CH3SO3H . The structure includes a benzofuran and a tetrahydro naphthalene group .


Physical And Chemical Properties Analysis

A 80426 Mesylate is a solid powder . It is soluble to 10 mM in water and to 100 mM in DMSO . It should be stored in a desiccated state at +4°C .

Scientific Research Applications

  • Microbial Electrosynthesis (MES) and Bioproduction Processes :

    • MES, a process using electricity to drive the production of chemicals and fuels using microorganisms, has significant potential in biotechnology and electrochemistry. The development of MES can be accelerated by uniformly reporting research data and findings. This includes the use of online tools for calculations and identifying data gaps, and the calculation of effective energy expenditure per unit product for cross-comparison of studies (Patil et al., 2015).
  • Physics and Experimental Research :

    • In the field of physics, experiments involving the search for new forms of nuclear matter, like mesic-nucleus, involve methods like luminosity determination. This research contributes significantly to understanding exotic nuclear matter, essential for advances in physics and material sciences (Khreptak et al., 2019).
  • Education and Technology :

    • Educationally, platforms like VenDASys, which allow the interfacing of various sensors and actuators with minimal hardware, can increase high-school students' interest in technical and scientific subjects. Such systems demonstrate the practical applications of current research topics, including those in MEMS-based applications, contributing to the education and inspiration of future scientists (Conrad & Schütze, 2007).
  • Biomedical Applications and Cancer Research :

    • Imatinib mesylate, a protein tyrosine kinase inhibitor, shows effectiveness in treating chronic myelogenous leukemia and gastrointestinal stromal tumors. It targets specific proteins like platelet-derived growth factor receptor and c-kit, demonstrating its use in targeted cancer therapies (Savage & Antman, 2002).
  • Drug Delivery Systems :

    • In the field of pharmaceuticals, research into the formulation and characterization of drug delivery systems, like transfersomes for transdermal delivery, is significant. Such research helps enhance the delivery effectiveness of various drugs, including eprosartan mesylate (Ahad et al., 2018).
  • Historical Development of Drug Research :

    • The historical development of drugs like imatinib mesylate for chronic myelogenous leukemia highlights the progression of biomedical sciences. This research reflects the evolution of knowledge from basic science to the development of effective treatment methods (Hunter, 2007).

Safety And Hazards

The safety data sheet for A 80426 Mesylate indicates that it is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for A 80426 Mesylate are not clear from the available resources. It’s worth noting that the product has been discontinued for commercial reasons .

properties

IUPAC Name

2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQPEIGWZATOHW-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A 80426 Mesylate

CAS RN

152148-64-6
Record name 6-Benzofuranethanamine, N-methyl-N-[(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)methyl]-, (R)-, methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152148-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com

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